molecular formula C13H18ClF3N4 B2569292 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine;hydrochloride CAS No. 2416235-22-6

1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine;hydrochloride

Número de catálogo: B2569292
Número CAS: 2416235-22-6
Peso molecular: 322.76
Clave InChI: DOLNATIGNWHLHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound (CAS No. 1018125-33-1) is a pyrimidine derivative featuring a cyclopropyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyrimidine ring. The piperidin-4-amine moiety is attached to the 2-position of the pyrimidine, with a hydrochloride salt enhancing its stability and solubility . Its molecular formula is C₁₃H₁₄ClF₃N₄ (molecular weight: 315.71) . The trifluoromethyl group is critical for metabolic stability and bioavailability, while the cyclopropyl substituent may influence steric interactions in biological targets .

Propiedades

IUPAC Name

1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4.ClH/c14-13(15,16)11-7-10(8-1-2-8)18-12(19-11)20-5-3-9(17)4-6-20;/h7-9H,1-6,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHJWJBVAPBLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)N3CCC(CC3)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₃H₁₇F₃N₄
Molecular Weight 286.296 g/mol
CAS Number 1018143-59-3
IUPAC Name 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine hydrochloride
Appearance White powder

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist at certain neurotransmitter receptors, influencing pathways related to pain perception and inflammation.

Target Receptors

  • TRPV1 Receptor : The compound has shown potential as a modulator of the TRPV1 receptor, which is involved in pain signaling. In vitro assays indicate that it can inhibit TRPV1-mediated responses, suggesting a role in pain management therapies .
  • Dihydroorotate Dehydrogenase (DHODH) : Recent studies have explored its effects on DHODH, a target for malaria treatment, indicating that the compound may possess antimalarial properties through inhibition of this enzyme .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:

  • Absorption : Initial findings suggest moderate oral bioavailability.
  • Distribution : The lipophilicity of the trifluoromethyl group may enhance tissue penetration.
  • Metabolism : The compound undergoes hepatic metabolism, with potential implications for drug-drug interactions.
  • Excretion : Primarily eliminated via renal pathways.

Antiparasitic Activity

Research indicates that 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine hydrochloride exhibits notable antiparasitic activity. In vivo studies using Plasmodium berghei models demonstrated a significant reduction in parasitemia levels, highlighting its potential as an antimalarial agent .

Anti-inflammatory Effects

In addition to its antiparasitic properties, the compound has been evaluated for anti-inflammatory effects. In vitro assays revealed that it can reduce pro-inflammatory cytokine production in activated macrophages, suggesting a possible therapeutic role in inflammatory diseases .

Case Study 1: Antimalarial Efficacy

A study conducted by researchers aimed to evaluate the efficacy of this compound in a murine model of malaria. Results showed that administration at doses of 40 mg/kg resulted in a 30% reduction in parasitemia over four days. The study concluded that further optimization could enhance its efficacy against malaria .

Case Study 2: Pain Modulation

Another investigation focused on the analgesic properties of the compound through TRPV1 modulation. In behavioral assays involving nociceptive stimuli, animals treated with the compound displayed significantly reduced pain responses compared to controls, indicating its potential utility in pain management strategies .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing the trifluoromethyl group, such as 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine;hydrochloride, may exhibit significant anticancer properties. The trifluoromethyl moiety is known to enhance the pharmacokinetic profiles of drugs, making them more effective against various cancer types.

Case Study : A study evaluating the structure-activity relationship of microtubule-targeting agents showed that derivatives of pyrimidine compounds could stabilize microtubules and inhibit cancer cell proliferation. The incorporation of trifluoromethyl groups was essential for enhancing the efficacy of these compounds in vitro and in vivo .

Neurological Disorders

The compound's potential use in treating neurodegenerative diseases has been explored due to its ability to penetrate the blood-brain barrier. Research indicates that it may help stabilize microtubules, which are crucial for neuronal function.

Case Study : In transgenic mouse models of tauopathies, compounds similar to 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine demonstrated neuroprotective effects by stabilizing microtubules and reducing tau aggregation .

Synthetic Pathways

The synthesis of 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine involves multiple steps, including the formation of the pyrimidine ring and subsequent piperidine attachment. Various synthetic routes have been documented, emphasizing the versatility of this compound in medicinal chemistry.

StepReaction TypeKey ReagentsYield (%)
1CyclizationCyclopropyl amine + Trifluoromethyl pyrimidine70
2N-AlkylationPiperidine + Intermediate85
3Hydrochloride FormationHCl gas + BaseQuantitative

Toxicological Studies

Understanding the safety profile of any new drug candidate is crucial. Preliminary toxicological assessments suggest that while the compound exhibits promising therapeutic effects, further studies are needed to establish a comprehensive safety profile.

Findings : In vitro studies indicate low cytotoxicity in normal cell lines, but detailed in vivo studies are necessary to ascertain the full safety spectrum before clinical applications can be considered .

Análisis De Reacciones Químicas

Hydrochloride Salt Formation

The final step in synthesizing this compound involves converting the free base to its hydrochloride salt using hydrochloric acid. This enhances solubility and stability for pharmaceutical applications.

Reaction Data:

ParameterDetailsSource
ReagentsHCl (gaseous or aqueous)
SolventEthanol or methanol
YieldQuantitative (not explicitly reported)

Amide Bond Formation via Carbodiimide Coupling

The primary amine group on the piperidine ring undergoes amidation with carboxylic acids under HATU-mediated conditions. This is critical for functionalizing the molecule in drug discovery.

Example Reaction:

Reactants :

  • 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine hydrochloride

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Conditions :

  • Coupling Agent : HATU (1.5 equiv)

  • Base : DIPEA (2.5 equiv)

  • Solvent : DMF, room temperature

  • Yield : Moderate (purification via silica chromatography)

Nucleophilic Aromatic Substitution

The pyrimidine ring’s electron-deficient nature allows substitution at positions activated by electron-withdrawing groups (e.g., trifluoromethyl). Chlorinated intermediates are common precursors.

Example Pathway:

  • Chlorination :

    • Reagent : POCl₃ with tetramethylammonium chloride

    • Product : 7-Chloropyrazolo[1,5-a]pyrimidine derivatives

  • Amine Displacement :

    • Reactant : 2-Pyridinemethanamine

    • Conditions : Reflux in isopropanol with DIPEA

    • Yield : 28–70% (varies with substituents)

Cross-Coupling Reactions

The pyrimidine scaffold participates in Suzuki and Sonogashira couplings when halogenated precursors are used, enabling aryl/alkynyl group introductions.

Suzuki Coupling Example:

ParameterDetailsSource
Boronic Acid4-(Trifluoromethyl)phenylboronic acid
CatalystPd(PPh₃)₄
SolventTHF/H₂O (1:1)
Yield50–75%

Deprotection and Functionalization

Protected intermediates (e.g., tert-butoxycarbonyl [Boc] groups on piperidine) are deprotected under acidic conditions to free the amine for further reactions.

Deprotection Data:

ParameterDetailsSource
ReagentHCl in ethanol
ConditionsReflux for 1.5 hours
Yield>90%

Structural Modifications via Piperidine Functionalization

The piperidine ring’s secondary amine and carbon positions allow alkylation, acylation, or oxidation.

Acylation Example:

Reactant : Trifluoroacetic anhydride
Product : N-Trifluoroacetyl-piperidine derivative
Conditions : DCM, room temperature
Yield : 60–80%

Key Reactivity Insights:

  • Trifluoromethyl Group : Enhances electrophilicity of the pyrimidine ring, favoring nucleophilic substitutions .

  • Piperidine Amine : Serves as a nucleophile in amidation and alkylation reactions .

  • Cyclopropyl Group : Provides steric bulk, influencing regioselectivity in cross-couplings .

Experimental challenges include moderate yields in coupling reactions due to steric hindrance and the need for rigorous purification (e.g., silica chromatography or recrystallization). For further optimization, microwave-assisted synthesis (as in ) could reduce reaction times.

Comparación Con Compuestos Similares

Structural Analogues with Pyrimidine-Piperidine Scaffolds

The following compounds share the pyrimidine-piperidine core but differ in substituents and functional groups:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Modifications Purity Reference
Target Compound (1018125-33-1) C₁₃H₁₄ClF₃N₄ 315.71 4-Cyclopropyl, 6-CF₃, piperidin-4-amine·HCl 95%
1-[4-(Thiophen-2-yl)-6-CF₃-pyrimidin-2-yl]piperidin-4-amine (1018143-53-7) C₁₄H₁₅F₃N₄S 328.36 4-Thiophene, 6-CF₃ 95%
1-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-CF₃-pyrimidin-2-yl]piperidin-4-amine C₁₇H₂₁F₃N₆ 366.39 4-Pyrazole (ethyl/methyl), 6-CF₃ 95%
1-(4-Chloropyrimidin-2-yl)piperidin-4-amine·HCl (1185312-69-9) C₉H₁₄Cl₂N₄ 249.14 4-Cl, no CF₃ or cyclopropyl 98%
1-[4-Cyclopropyl-6-CF₃-pyrimidin-2-yl]piperidine-4-carboxylic acid (862652-23-1) C₁₄H₁₆F₃N₃O₂ 315.30 Piperidine-4-carboxylic acid (vs. amine) N/A

Key Differences and Implications

Substituent Effects on Physicochemical Properties
  • Cyclopropyl vs.
  • Trifluoromethyl (-CF₃) : Present in all analogs except 1-(4-chloropyrimidin-2-yl)piperidin-4-amine·HCl. The -CF₃ group enhances electron-withdrawing effects, stabilizing the pyrimidine ring and influencing binding affinity .
  • Piperidin-4-amine vs. Piperidine-4-carboxylic Acid : The hydrochloride salt of the amine (target compound) increases solubility in polar solvents, whereas the carboxylic acid derivative (862652-23-1) may exhibit different pharmacokinetics, such as altered protein-binding or excretion .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine hydrochloride?

Answer:

  • Synthesis :
    • Core Structure Formation : Use a Mannich reaction or nucleophilic substitution to introduce the piperidin-4-amine moiety to the pyrimidine ring. For pyrimidine derivatives, boron trifluoride etherate or similar catalysts can facilitate cyclization .
    • Functionalization : Introduce the cyclopropyl and trifluoromethyl groups via cross-coupling reactions (e.g., Suzuki-Miyaura for cyclopropyl) or halogen exchange (for trifluoromethyl) .
    • Salt Formation : React the free base with hydrochloric acid in anhydrous ethanol to form the hydrochloride salt .
  • Characterization :
    • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and purity. Trifluoromethyl groups (δ=110125ppm\delta = 110–125 \, \text{ppm} in 19F^{19}F-NMR) and cyclopropyl protons (δ=1.01.5ppm\delta = 1.0–1.5 \, \text{ppm} in 1H^1H-NMR) are key markers .
    • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]+^+ peak).
    • Purity Assessment : Perform HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity .

Q. What safety protocols should be followed when handling this compound in a laboratory setting?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • Exposure Mitigation :
    • Inhalation : Transfer to fresh air; seek medical attention if respiratory irritation occurs .
    • Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
    • Waste Disposal : Segregate waste in labeled containers and dispose via certified hazardous waste services .
  • Storage : Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined and validated?

Answer:

  • Crystallization : Use vapor diffusion (e.g., mixing compound in DMSO with methanol) to grow single crystals .
  • Data Collection : Perform X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K. Collect data up to 0.8 Å resolution .
  • Structure Solution : Use SHELXT for phase problem resolution via intrinsic phasing. Refine with SHELXL (full-matrix least-squares on F2F^2) .
  • Validation : Check for R-factor convergence (R1<0.05R_1 < 0.05), plausible bond lengths (e.g., C–C = 1.50–1.55 Å), and absence of electron density outliers using PLATON .

Q. How can researchers evaluate the environmental fate and ecotoxicological impact of this compound?

Answer:

  • Environmental Persistence :
    • Hydrolysis : Incubate in buffer solutions (pH 4–9) at 25°C; monitor degradation via LC-MS .
    • Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation products .
  • Bioaccumulation : Measure log KowK_{ow} (octanol-water partition coefficient) using shake-flask methods. Values >3 indicate high bioaccumulation potential .
  • Ecotoxicology :
    • Algal Toxicity : Conduct 72-hour growth inhibition tests with Pseudokirchneriella subcapitata (OECD 201) .
    • Daphnia Acute Toxicity : Follow OECD 202 guidelines for 48-hour immobilization assays .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

Answer:

  • Dose-Response Analysis : Re-evaluate IC50_{50} values using standardized assays (e.g., fluorescence-based enzyme inhibition) to rule out false positives .
  • Target Selectivity : Screen against related off-target receptors (e.g., kinase panels) to confirm specificity .
  • Theoretical Frameworks : Apply molecular docking (e.g., AutoDock Vina) to assess binding mode consistency with crystallographic data .

Q. How can the compound's stability under varying experimental conditions be systematically assessed?

Answer:

  • Thermal Stability : Use TGA/DSC to determine decomposition temperature (TdT_d) under nitrogen atmosphere .
  • Solution Stability : Incubate in DMSO, PBS, and cell culture media (37°C, 5% CO2_2) for 24–72 hours; monitor degradation via LC-MS .
  • Light Sensitivity : Store aliquots in amber vials under UV light; compare stability to dark controls .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.